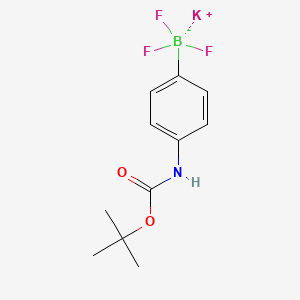Potassium 4-BOC-aminophenyltrifluoroborate
CAS No.:
Cat. No.: VC13498136
Molecular Formula: C11H14BF3KNO2
Molecular Weight: 299.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14BF3KNO2 |
|---|---|
| Molecular Weight | 299.14 g/mol |
| IUPAC Name | potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boranuide |
| Standard InChI | InChI=1S/C11H14BF3NO2.K/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15;/h4-7H,1-3H3,(H,16,17);/q-1;+1 |
| Standard InChI Key | YLSVHRQNDAWMMN-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Spectroscopic Characterization
Synthesis and Manufacturing
One-Pot Synthesis Protocol
The compound is synthesized via a streamlined four-step, one-pot procedure starting from 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1) :
-
Borylation: Reaction of 1 with a trifluoroborate salt under basic conditions.
-
Amine Protection: Introduction of the BOC group using di-tert-butyl dicarbonate.
-
Transmetalation: Exchange with potassium hydroxide to yield the potassium trifluoroborate.
-
Purification: Isolation via crystallization or column chromatography.
Reaction Optimization
Key parameters for high-yield synthesis include:
-
Temperature: Reactions conducted at 0–25°C to minimize decomposition.
-
Solvent System: Tetrahydrofuran (THF)/water mixtures (4:1 v/v) for optimal solubility.
-
Catalyst: Palladium acetate () with SPhos or XPhos ligands for cross-coupling steps .
Applications in Organic Synthesis
Suzuki–Miyaura Cross-Coupling Reactions
The compound’s primary application lies in palladium-catalyzed cross-couplings with aryl chlorides, enabling efficient construction of biaryl systems. Representative reactions include:
| Entry | Aryl Chloride | Product Yield (%) | Conditions |
|---|---|---|---|
| 1 | 4-Chlorobenzonitrile | 78 | Pd(OAc), SPhos |
| 2 | 4-Chloroanisole | 85 | Pd(OAc), XPhos |
| 3 | 2-Chloropyridine | 67 | Pd(OAc), SPhos |
The BOC group remains intact under these conditions, allowing subsequent deprotection to free amines for further functionalization .
Pharmaceutical Intermediate Synthesis
This reagent has been employed in synthesizing:
-
Anticancer Agents: Aminomethylarenes inhibit histone deacetylases (HDACs) .
-
Antiviral Compounds: Functionalized biaryls target viral protease enzymes .
Future Directions and Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume